SA 47

説明

特性

IUPAC Name |

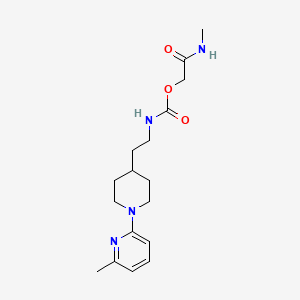

[2-(methylamino)-2-oxoethyl] N-[2-[1-(6-methylpyridin-2-yl)piperidin-4-yl]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N4O3/c1-13-4-3-5-15(20-13)21-10-7-14(8-11-21)6-9-19-17(23)24-12-16(22)18-2/h3-5,14H,6-12H2,1-2H3,(H,18,22)(H,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYCMGWPPRTNKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCC(CC2)CCNC(=O)OCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of the FAAH Inhibitor SA-47

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of SA-47, a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). Fatty acid amide hydrolase is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH by compounds such as SA-47 represents a promising therapeutic strategy for a variety of conditions, including pain and anxiety disorders. By preventing the breakdown of AEA, FAAH inhibitors elevate the levels of this and other bioactive lipid amides, thereby enhancing their signaling pathways. This guide will delve into the molecular interactions of SA-47 with FAAH, its effects on endocannabinoid signaling, and the experimental methodologies used to characterize its activity and selectivity.

Introduction to Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a pivotal role in terminating the signaling of a class of bioactive lipids known as N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).[1] FAAH catalyzes the hydrolysis of AEA into arachidonic acid and ethanolamine, thus regulating the concentration and duration of action of AEA at cannabinoid receptors (CB1 and CB2) and other targets.[1] Given the involvement of the endocannabinoid system in modulating pain, inflammation, mood, and anxiety, FAAH has emerged as a significant therapeutic target.

The inhibition of FAAH leads to an accumulation of endogenous AEA and other fatty acid amides, potentiating their natural signaling in a spatially and temporally controlled manner. This indirect modulation of the endocannabinoid system is thought to offer therapeutic benefits with a potentially wider therapeutic window and fewer side effects compared to direct-acting cannabinoid receptor agonists.

SA-47: A Selective FAAH Inhibitor

SA-47 is a carbamate-based irreversible inhibitor of FAAH.[2] Developed by Sanofi-Aventis, it has been characterized as a potent and highly selective inhibitor of this enzyme.[1][2] Its selectivity is a crucial attribute, as off-target inhibition of other serine hydrolases can lead to undesirable side effects. The high selectivity of SA-47 for FAAH has been demonstrated through proteomic analysis.[1][2]

Mechanism of Action of SA-47

The primary mechanism of action of SA-47 is the covalent modification of the active site of the FAAH enzyme. As a carbamate inhibitor, SA-47 is believed to acylate the catalytic serine residue (Ser241) within the enzyme's active site. This covalent modification is effectively irreversible under physiological conditions, leading to a sustained inactivation of the enzyme.

The inhibition of FAAH by SA-47 results in a significant elevation of the endogenous levels of AEA and other fatty acid amides. This, in turn, leads to enhanced activation of cannabinoid receptors (primarily CB1 in the central nervous system) and potentially other receptors that are modulated by these lipid signaling molecules. The therapeutic effects of SA-47, such as analgesia, are a direct consequence of this enhanced endocannabinoid tone.

Signaling Pathway of FAAH Inhibition

The following diagram illustrates the signaling pathway affected by the inhibition of FAAH by SA-47.

FAAH Inhibition Signaling Pathway

Quantitative Data

While SA-47 is described as a potent FAAH inhibitor, specific public domain data for its IC50 or Ki value is limited.[2] The table below presents available data on its selectivity and provides a representative IC50 value from a well-characterized and structurally related carbamate FAAH inhibitor, URB597, for comparative purposes.

| Compound | Target | Parameter | Value | Reference |

| SA-47 | FAAH | Selectivity | Highly selective vs. other serine hydrolases | [1][2] |

| URB597 (for comparison) | FAAH | IC50 | ~5 nM | [1] |

Experimental Protocols

The characterization of SA-47's mechanism of action relies on several key experimental methodologies.

FAAH Inhibition Assay (Fluorometric Method)

This assay is used to determine the potency of FAAH inhibitors.

Principle: The assay utilizes a fluorogenic substrate for FAAH. The enzyme cleaves the substrate, releasing a fluorescent product. The rate of the increase in fluorescence is directly proportional to the FAAH activity. An inhibitor will reduce the rate of this reaction.

Protocol:

-

Enzyme Source: Prepare homogenates from tissues (e.g., rat brain) or cells expressing FAAH.

-

Inhibitor Incubation: Incubate the enzyme preparation with varying concentrations of SA-47 (or a vehicle control) for a defined period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Add a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin) to initiate the reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) can be determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Fluorometric FAAH Activity Assay Workflow

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a complex biological sample.

Principle: A broad-spectrum, active-site-directed chemical probe that covalently modifies many members of an enzyme family (e.g., serine hydrolases) is used. In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest (SA-47). The inhibitor will block the active sites of its targets, preventing their subsequent labeling by the broad-spectrum probe. The protein-probe complexes can then be detected and quantified.

Protocol:

-

Proteome Preparation: Prepare proteomes from relevant tissues or cells (e.g., rat brain, liver).

-

Inhibitor Treatment: Incubate the proteomes with SA-47 at a specific concentration (e.g., 10 µM) or a vehicle control.

-

Probe Labeling: Add a fluorescently tagged or biotinylated activity-based probe for serine hydrolases (e.g., a fluorophosphonate probe).

-

Detection and Analysis:

-

Gel-Based: Separate the labeled proteins by SDS-PAGE and visualize them by in-gel fluorescence scanning. A decrease in the fluorescence of a protein band in the inhibitor-treated sample indicates it is a target of the inhibitor.

-

Mass Spectrometry-Based (for biotinylated probes): Enrich the probe-labeled proteins using streptavidin affinity chromatography, followed by proteomic analysis to identify and quantify the labeled proteins. A decrease in the abundance of a protein in the inhibitor-treated sample identifies it as a target.

-

In Vivo Model of Visceral Pain: Acetic Acid-Induced Writhing Test

This is a widely used preclinical model to evaluate the analgesic efficacy of compounds against visceral pain.

Principle: Intraperitoneal injection of a dilute solution of acetic acid in mice induces a characteristic writhing response (stretching, abdominal constrictions). This response is a measure of visceral pain. Analgesic compounds will reduce the number of writhes.

Protocol:

-

Animal Acclimation: Acclimate male ICR mice to the experimental environment.

-

Compound Administration: Administer SA-47 or a vehicle control to the mice via a specific route (e.g., intraperitoneally or orally) at a predetermined time before the induction of writhing.

-

Induction of Writhing: Inject a 0.6% solution of acetic acid intraperitoneally.

-

Observation: Immediately after the acetic acid injection, place the mice in an observation chamber and count the number of writhes over a set period (e.g., 20-30 minutes).

-

Data Analysis: Compare the number of writhes in the SA-47-treated group to the vehicle-treated group. A significant reduction in the number of writhes indicates an analgesic effect.

Conclusion

SA-47 is a potent and selective irreversible inhibitor of FAAH. Its mechanism of action involves the covalent inactivation of the FAAH enzyme, leading to an elevation of endogenous anandamide and other fatty acid amides. This enhancement of endocannabinoid signaling underlies its therapeutic potential, particularly in the context of pain management. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of SA-47 and other novel FAAH inhibitors. Further research, particularly on the pharmacokinetic and pharmacodynamic properties of SA-47, will be crucial for its potential clinical development.

References

An In-Depth Technical Guide on the Chemical Structure and Properties of SA 47

For Researchers, Scientists, and Drug Development Professionals

Introduction

SA 47 is a potent and highly selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive lipid amides.[1] By blocking FAAH, this compound elevates the endogenous levels of these signaling lipids, thereby modulating various physiological processes, including pain, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of the chemical structure, properties, and associated experimental methodologies of this compound, intended to serve as a valuable resource for researchers in the field of endocannabinoid system modulation.

Chemical Structure and Physicochemical Properties

This compound, chemically known as N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, is a carbamate-based inhibitor. Its structure is characterized by a central carbamate moiety, a piperidinylethyl group substituted with a methyl-pyridinyl ring, and a 2-(methylamino)-2-oxoethyl ester group.

| Property | Value | Source |

| Chemical Name | N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester | Tocris Bioscience |

| Molecular Formula | C₁₇H₂₆N₄O₃ | Tocris Bioscience |

| Molecular Weight | 334.41 g/mol | Tocris Bioscience |

| CAS Number | 792236-07-8 | Tocris Bioscience |

| Appearance | White to off-white solid | Commercially available data |

| Purity | ≥98% | Commercially available data |

| Solubility | Soluble in DMSO and Ethanol | Commercially available data |

Biological Activity and Selectivity

This compound is distinguished by its exceptional selectivity for FAAH over other serine hydrolases. This high selectivity minimizes off-target effects, making it a valuable tool for studying the specific roles of FAAH in various physiological and pathological processes.

In Vitro Potency and Selectivity

A key study by Zhang et al. (2007) utilized activity-based protein profiling (ABPP) to comprehensively assess the selectivity of this compound across multiple rat and human tissues.[1] This research demonstrated that this compound is an exceptionally selective FAAH inhibitor.[1]

| Target | IC₅₀ (nM) | Species | Assay Type | Source |

| FAAH | Data not explicitly quantified in available search results | Rat, Human | Activity-Based Protein Profiling | Zhang et al., 2007, Neuropharmacology |

| Carboxylesterases | No significant inhibition observed | Rat, Human | Activity-Based Protein Profiling | Zhang et al., 2007, Neuropharmacology |

| Other Serine Hydrolases | No significant inhibition observed | Rat, Human | Activity-Based Protein Profiling | Zhang et al., 2007, Neuropharmacology |

Note: While the referenced study confirms high selectivity, specific IC₅₀ values for this compound against FAAH and off-targets were not available in the reviewed search results. The study focused on the qualitative assessment of selectivity through proteomic methods.

Mechanism of Action

As a carbamate inhibitor, this compound is believed to act as a covalent modifier of the active site of FAAH. The proposed mechanism involves the carbamylation of the catalytic serine residue (Ser241) within the FAAH active site. This covalent modification inactivates the enzyme, preventing it from hydrolyzing its endogenous substrates like anandamide.

Caption: Mechanism of FAAH inhibition by this compound.

Experimental Protocols

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound was not found in the available search results, its chemical name, N-[2-[1-(6-Methyl-2-pyridinyl)-4-piperidinyl]ethyl]carbamic acid 2-(methylamino)-2-oxoethyl ester, suggests a multi-step synthesis involving the formation of the carbamate linkage. A general approach for the synthesis of similar carbamate derivatives often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate.

Caption: A plausible synthetic workflow for this compound.

In Vitro FAAH Inhibition Assay (General Protocol)

The potency of this compound against FAAH can be determined using a fluorometric assay. This assay measures the hydrolysis of a fluorogenic FAAH substrate, such as arachidonoyl 7-amino-4-methylcoumarin (AAMC), by the enzyme.

Materials:

-

Recombinant human or rat FAAH

-

FAAH assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Arachidonoyl 7-amino-4-methylcoumarin (AAMC) substrate

-

This compound (dissolved in DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in FAAH assay buffer.

-

In a 96-well plate, add the FAAH enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known FAAH inhibitor).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the AAMC substrate to all wells.

-

Measure the increase in fluorescence (Excitation: ~360 nm, Emission: ~460 nm) over time at 37°C.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Activity-Based Protein Profiling (ABPP) for Selectivity

ABPP is a powerful chemical proteomics technique used to assess the selectivity of an inhibitor against an entire class of enzymes in a complex biological sample.

Materials:

-

Tissue or cell lysates (e.g., rat brain, human liver microsomes)

-

This compound (dissolved in DMSO)

-

Fluorophosphonate (FP)-rhodamine or other suitable broad-spectrum serine hydrolase probe

-

SDS-PAGE gels

-

Fluorescence gel scanner

Procedure:

-

Prepare tissue or cell lysates in an appropriate buffer.

-

Pre-incubate aliquots of the proteome with varying concentrations of this compound for a specific duration (e.g., 30 minutes) at 37°C. A vehicle control (DMSO) should be included.

-

Add the FP-rhodamine probe to each sample and incubate for a further period to allow for labeling of active serine hydrolases.

-

Quench the labeling reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled enzymes using a fluorescence gel scanner.

-

A decrease in the fluorescence intensity of a specific band in the presence of this compound indicates inhibition of that enzyme. The high selectivity of this compound would be demonstrated by the specific reduction of the FAAH band with minimal to no change in the intensity of other serine hydrolase bands.

Caption: Experimental workflow for Activity-Based Protein Profiling.

Pharmacological Effects and Potential Therapeutic Applications

In preclinical studies, this compound has been shown to be effective in a mouse model of visceral pain.[2] The high selectivity of this compound for FAAH suggests that its therapeutic effects are mediated primarily through the enhancement of endocannabinoid signaling, with a reduced likelihood of off-target side effects. The development of selective FAAH inhibitors like this compound holds promise for the treatment of various conditions, including:

-

Pain Management: Particularly for inflammatory and neuropathic pain.

-

Anxiety and Depression: By modulating endocannabinoid signaling in brain regions associated with mood and emotion.

-

Neurodegenerative Disorders: By leveraging the neuroprotective effects of endocannabinoids.

Conclusion

This compound is a valuable pharmacological tool for the investigation of the endocannabinoid system due to its potent and highly selective inhibition of FAAH. Its well-defined chemical structure and demonstrated selectivity provide a solid foundation for further research into its therapeutic potential. The experimental protocols outlined in this guide offer a starting point for researchers seeking to characterize this compound and similar compounds in their own studies. Further investigation into the pharmacokinetics and in vivo efficacy of this compound in a broader range of disease models is warranted to fully elucidate its therapeutic promise.

References

An In-depth Technical Guide on the Function of SA4503 (Cutamesine)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

SA4503, also known as Cutamesine, is a potent and selective agonist for the sigma-1 receptor (σ1R), a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. Initially developed for its potential as a cognitive enhancer, SA4503 has been investigated for its therapeutic utility in a range of neurological and psychiatric disorders, including ischemic stroke, depression, and neurodegenerative diseases. Its mechanism of action, centered on the modulation of the sigma-1 receptor, implicates a variety of downstream signaling pathways crucial for neuronal survival, plasticity, and function. This technical guide provides a comprehensive overview of the function of SA4503, with a focus on its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate its effects.

Core Function: Selective Sigma-1 Receptor Agonism

SA4503 exhibits a high binding affinity and selectivity for the sigma-1 receptor, with a significantly lower affinity for the sigma-2 receptor and other neurotransmitter receptors.[1][2][3] The sigma-1 receptor itself is a ligand-operated molecular chaperone that plays a critical role in cellular stress responses.[4][5] Upon agonist binding, such as with SA4503, the sigma-1 receptor is thought to dissociate from its partner protein, BiP (Binding immunoglobulin Protein), and translocate to various cellular compartments to interact with and modulate the function of a diverse array of client proteins, including ion channels, G-protein coupled receptors, and kinases.[6][7]

Signaling Pathways Modulated by SA4503

The functional consequences of SA4503-mediated sigma-1 receptor activation are pleiotropic, impacting several key intracellular signaling pathways.

SA4503-Mediated Sigma-1 Receptor Signaling Cascade

Caption: Overview of SA4503 action on the Sigma-1 Receptor and its downstream cellular effects.

1. MAPK/ERK Pathway: SA4503 has been shown to suppress the over-activation of the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway induced by oxidative stress.[8] This modulation is neuroprotective, as excessive ERK activation can lead to neuronal cell death.[8] The activation of the sigma-1 receptor by SA4503 can also down-regulate the expression of the ionotropic glutamate receptor, GluR1, which is a downstream target of the MAPK/ERK pathway.[8]

MAPK/ERK Pathway Modulation by SA4503

Caption: SA4503 inhibits oxidative stress-induced neuronal death by modulating the MAPK/ERK pathway.

2. Brain-Derived Neurotrophic Factor (BDNF) Signaling: Chronic administration of SA4503 has been demonstrated to increase the levels of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus.[1] BDNF is a critical neurotrophin involved in neuronal survival, growth, and synaptic plasticity. SA4503 appears to potentiate the secretion of mature BDNF without affecting its mRNA levels.[1] This suggests that SA4503 influences the post-translational processing and release of BDNF.

SA4503 and BDNF Secretion Workflow

Caption: Workflow of how chronic SA4503 treatment leads to increased BDNF secretion.

3. Regulation of Ion Channels and Calcium Homeostasis: The sigma-1 receptor is known to modulate the activity of various ion channels, and its activation by agonists can influence intracellular calcium (Ca2+) concentrations.[3] SA4503, through the sigma-1 receptor, can regulate voltage-gated Ca2+ channels, thereby affecting Ca2+ influx and preventing excitotoxicity.[6]

4. Neurotransmitter Release: In vivo microdialysis studies have shown that SA4503 can increase the extracellular levels of acetylcholine in the frontal cortex and hippocampus, suggesting a role in enhancing cholinergic neurotransmission.[1] It has also been linked to the modulation of dopaminergic systems.[1]

5. Attenuation of Endoplasmic Reticulum (ER) Stress and Mitochondrial Dysfunction: SA4503 has been shown to protect against global cerebral ischemia/reperfusion injury by alleviating ER stress and mitochondrial dysfunction.[9] It can reduce the expression of ER stress markers such as C/EBP homologous protein (CHOP) and caspase-12, and normalize mitochondrial membrane potential and ATP concentrations.[9]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacological profile and clinical investigation of SA4503.

Table 1: Binding Affinity of SA4503

| Receptor/Site | IC50 (nM) | Assay Conditions | Reference |

|---|---|---|---|

| Sigma-1 Receptor | 17.4 | Guinea pig brain membranes | [2][3] |

| Sigma-2 Receptor | 1784 | Guinea pig brain membranes |[2] |

Table 2: In Vivo Dosages and Effects of SA4503 in Preclinical Models

| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |

|---|---|---|---|---|

| Rat (Normal) | 3.0 mg/kg/day | Subcutaneous | Upregulation of BDNF expression in the lumbar spinal cord | [2] |

| Rat (Spinal Cord Injury) | 3.0 mg/kg/day | Subcutaneous | Increased neuronal BDNF and serotonin boutons | [2] |

| Rat (Asphyxia Cardiac Arrest) | 1 mg/kg and 2.5 mg/kg | Intravenous | Improved neurological outcomes, reduced neuronal apoptosis | [9] |

| Mouse (Dizocilpine-induced amnesia) | 0.03-1 mg/kg | Subcutaneous | Attenuation of memory deficits | |

Table 3: Overview of Phase II Clinical Trial of SA4503 in Ischemic Stroke (NCT00639249)

| Parameter | Details | Reference |

|---|---|---|

| Study Design | Randomized, double-blind, placebo-controlled | [10][11][12] |

| Population | 60 patients with acute ischemic stroke | [10][11] |

| Treatment Arms | Placebo, SA4503 1 mg/day, SA4503 3 mg/day | [10][11] |

| Treatment Duration | 28 days | [10][11] |

| Primary Outcome | Change in National Institutes of Health Stroke Scale (NIHSS) from baseline to day 56 | [10][11] |

| Key Findings | - Safe and well-tolerated at both doses.- No significant effect on the primary endpoint in the overall population.- Post-hoc analysis showed greater NIHSS improvements in the 3 mg/day group for patients with moderate to severe baseline deficits (NIHSS ≥7 and ≥10). |[10][11][12] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature to characterize the function of SA4503.

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (IC50) of SA4503 for sigma-1 and sigma-2 receptors.

-

Protocol Outline:

-

Membrane Preparation: Homogenize guinea pig brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to obtain a crude membrane preparation.

-

Incubation: Incubate the membrane preparation with a radiolabeled ligand specific for the receptor of interest (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors) and varying concentrations of SA4503.

-

Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Determine the concentration of SA4503 that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.

-

2. In Vivo Microdialysis

-

Objective: To measure the effect of SA4503 on extracellular neurotransmitter levels in specific brain regions.

-

Protocol Outline:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., frontal cortex, hippocampus) of an anesthetized rat.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Sample Collection: Collect dialysate samples at regular intervals before and after systemic administration of SA4503.

-

Neurotransmitter Analysis: Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

-

Data Analysis: Express the post-administration neurotransmitter levels as a percentage of the baseline levels.

-

3. Western Blotting

-

Objective: To assess the effect of SA4503 on the expression and phosphorylation of specific proteins in signaling pathways (e.g., ERK, BDNF, ER stress markers).

-

Protocol Outline:

-

Tissue/Cell Lysis: Homogenize brain tissue or lyse cultured cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-ERK, anti-BDNF).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).

-

4. Behavioral Assays for Cognitive Function

-

Objective: To evaluate the effect of SA4503 on learning and memory in animal models of cognitive impairment.

-

Protocol Outline (Y-maze test for spatial working memory):

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure:

-

Administer the amnesic agent (e.g., dizocilpine) followed by SA4503 or vehicle.

-

Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries.

-

-

Data Analysis: Calculate the percentage of spontaneous alternations, defined as consecutive entries into three different arms. A higher percentage of alternations indicates better spatial working memory.

-

SA4503 (Cutamesine) is a selective sigma-1 receptor agonist with a multifaceted mechanism of action that converges on key cellular pathways involved in neuroprotection and neuroplasticity. Its ability to modulate the MAPK/ERK and BDNF signaling pathways, regulate calcium homeostasis, and attenuate cellular stress underscores its therapeutic potential for a variety of CNS disorders. While clinical trials have yet to demonstrate definitive efficacy for broad patient populations, the promising preclinical data and favorable safety profile warrant further investigation, particularly in patient subgroups with more severe neurological deficits. The experimental protocols and quantitative data presented in this guide provide a foundational resource for researchers and drug development professionals engaged in the study of sigma-1 receptor modulators and their potential clinical applications.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. Sigma 1 receptor agonist cutamesine promotes plasticity of serotonergic boutons in lumbar enlargement in spinal cord injured rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sigma-1 receptors amplify dopamine D1 receptor signaling at presynaptic sites in the prelimbic cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo evaluation of [(11)C]SA4503 as a PET ligand for mapping CNS sigma(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 7. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. SA4503, a sigma-1 receptor agonist, prevents cultured cortical neurons from oxidative stress-induced cell death via suppression of MAPK pathway activation and glutamate receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Activation of Sigma-1 Receptor by Cutamesine Attenuates Neuronal Apoptosis by Inhibiting Endoplasmic Reticulum Stress and Mitochondrial Dysfunction in a Rat Model of Asphyxia Cardiac Arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase II trial of the Sigma-1 receptor agonist cutamesine (SA4503) for recovery enhancement after acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

The Endocannabinoid System and the Therapeutic Potential of FAAH Inhibition: A Technical Overview of SA 47

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in a wide array of physiological processes, making it a compelling target for therapeutic intervention. A key regulatory component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH presents a promising strategy for augmenting endogenous cannabinoid signaling, thereby offering potential treatments for a variety of disorders, including pain, anxiety, and neuroinflammatory conditions. This whitepaper provides an in-depth technical guide to the core components of the endocannabinoid system, with a specific focus on the mechanism of FAAH and the pharmacological profile of SA 47, a selective FAAH inhibitor. This document will detail the relevant signaling pathways, present available quantitative data, and outline key experimental protocols for the study of FAAH inhibitors.

The Endocannabinoid System: A Complex Signaling Network

The endocannabinoid system is a ubiquitous lipid signaling system that plays a modulatory role in the central and peripheral nervous systems.[1] Its primary components include:

-

Endocannabinoids: These are endogenous lipid-based retrograde neurotransmitters that bind to cannabinoid receptors. The two most well-characterized endocannabinoids are N-arachidonoylethanolamine (anandamide) and 2-arachidonoylglycerol (2-AG).[1]

-

Cannabinoid Receptors: These are G protein-coupled receptors (GPCRs) that are activated by endocannabinoids. The two primary receptor subtypes are the CB1 and CB2 receptors. CB1 receptors are highly expressed in the brain and are responsible for the psychotropic effects of cannabinoids, while CB2 receptors are predominantly found on immune cells and are involved in modulating inflammation.[1]

-

Metabolic Enzymes: A suite of enzymes is responsible for the synthesis and degradation of endocannabinoids, ensuring tight spatial and temporal control of their signaling. Key among these is Fatty Acid Amide Hydrolase (FAAH), the primary enzyme for anandamide degradation, and Monoacylglycerol Lipase (MAGL), which degrades 2-AG.

Signaling Pathways of the Endocannabinoid System

Endocannabinoid signaling is primarily characterized by retrograde transmission. In response to neuronal depolarization and calcium influx, postsynaptic neurons synthesize and release endocannabinoids on demand. These lipid messengers then travel backward across the synaptic cleft to activate presynaptic CB1 receptors. Activation of these receptors typically leads to the inhibition of neurotransmitter release, thereby modulating synaptic plasticity.

The catabolism of anandamide by FAAH is a critical step in terminating its signaling. FAAH, an integral membrane protein, hydrolyzes anandamide into arachidonic acid and ethanolamine, thus controlling the duration and magnitude of anandamide's effects.

Figure 1: Simplified diagram of endocannabinoid retrograde signaling and anandamide metabolism.

This compound: A Selective FAAH Inhibitor

This compound is a selective and potent inhibitor of fatty acid amide hydrolase (FAAH).[2] Developed by Sanofi-Aventis, this compound belongs to the 2-(methylamino)-2-oxoethyl carbamate class of FAAH inhibitors.[3] By inhibiting FAAH, this compound effectively increases the endogenous levels of anandamide, thereby enhancing its signaling at cannabinoid receptors. This mechanism of action holds therapeutic promise for conditions where augmenting endocannabinoid tone is beneficial, without the side effects associated with direct CB1 receptor agonists.[4]

Preclinical Pharmacology and Selectivity

Preclinical studies have demonstrated that this compound is a highly selective inhibitor of FAAH. Proteomic analysis and carboxylesterase screening have confirmed its high selectivity for FAAH over other serine hydrolases.[3] This selectivity is a critical attribute for a therapeutic candidate, as off-target effects can lead to undesirable side effects.

While specific quantitative data for the IC50 or Ki value of this compound for FAAH inhibition is not publicly available, its high potency is noted in the literature.[2] For comparative purposes, other well-characterized FAAH inhibitors are presented in the table below.

| Compound | Target | IC50/Ki | Notes |

| This compound | FAAH | Not Publicly Disclosed | Selective and potent inhibitor [2] |

| URB597 | FAAH | IC50 = 4.6 nM | Well-studied FAAH inhibitor |

| PF-04457845 | FAAH | IC50 = 7.2 nM (human) | Entered clinical trials[4] |

| OL-135 | FAAH | Ki = 4.7 nM | Reversible, competitive inhibitor |

| JZL195 | FAAH/MAGL | IC50 = 2 nM (FAAH), 4 nM (MAGL) | Dual inhibitor |

In preclinical models, this compound has been shown to be effective in reducing visceral pain in mice. This analgesic effect is consistent with the known role of the endocannabinoid system in pain modulation. Furthermore, this compound entered clinical trials for the treatment of anxiety and depression; however, the results of these trials have not been publicly released.

Figure 2: Mechanism of action of this compound as a FAAH inhibitor.

Experimental Protocols

The study of FAAH inhibitors like this compound involves a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key assays.

In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the inhibitory potency of a compound against FAAH using a fluorogenic substrate.

Materials:

-

Recombinant human or rat FAAH enzyme

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH fluorogenic substrate (e.g., AMC-arachidonoyl amide)

-

Test compound (this compound) dissolved in DMSO

-

Known FAAH inhibitor as a positive control (e.g., URB597)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound (this compound) and the positive control in FAAH assay buffer.

-

In a 96-well plate, add the FAAH enzyme solution to each well.

-

Add the diluted test compound or positive control to the respective wells. Include a vehicle control (DMSO) for determining 100% enzyme activity and a no-enzyme control for background fluorescence.

-

Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the FAAH fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode (e.g., every minute for 30-60 minutes) at an excitation wavelength of ~340-360 nm and an emission wavelength of ~450-465 nm at 37°C.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Figure 3: Workflow for an in vitro FAAH inhibition assay.

In Vivo Measurement of Anandamide Levels

This protocol describes a general method for quantifying anandamide levels in biological tissues (e.g., brain) following the administration of a FAAH inhibitor.

Materials:

-

Test animals (e.g., mice or rats)

-

FAAH inhibitor (this compound) formulated for in vivo administration

-

Vehicle control

-

Anesthetic and euthanasia agents

-

Tissue homogenization equipment

-

Organic solvents (e.g., acetonitrile, chloroform, methanol)

-

Internal standard (e.g., deuterated anandamide)

-

Solid-phase extraction (SPE) columns

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Administer the FAAH inhibitor (this compound) or vehicle to the test animals at the desired dose and route.

-

At a predetermined time point after administration, euthanize the animals and rapidly dissect the tissue of interest (e.g., brain).

-

Immediately freeze the tissue in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.

-

Homogenize the frozen tissue in an organic solvent (e.g., acetonitrile) containing the internal standard.

-

Centrifuge the homogenate to precipitate proteins and collect the supernatant.

-

Perform lipid extraction from the supernatant, for example, using a Folch extraction (chloroform/methanol/water).

-

Purify the lipid extract using solid-phase extraction (SPE) to isolate the anandamide-containing fraction.

-

Evaporate the solvent and reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

-

Inject the sample into the LC-MS/MS system and quantify the anandamide levels based on the ratio of the endogenous anandamide peak area to the internal standard peak area, using a standard curve for absolute quantification.

Conclusion

The endocannabinoid system, and specifically the enzyme FAAH, represents a highly promising area for drug discovery and development. Selective FAAH inhibitors like this compound offer the potential to therapeutically modulate the ECS with a reduced risk of the side effects associated with direct-acting cannabinoid receptor agonists. While publicly available data on this compound is limited, its high selectivity and preclinical efficacy in a pain model underscore the therapeutic potential of this compound class. Further research and the eventual release of clinical trial data will be crucial in fully elucidating the therapeutic utility of this compound and other FAAH inhibitors. The experimental protocols detailed in this whitepaper provide a framework for the continued investigation of this important therapeutic target.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

SA 47 selectivity profile

An in-depth analysis of the selectivity profile for the compound designated SA 47 reveals its primary and most well-documented role as a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This technical guide synthesizes the available information on this compound, focusing on its mechanism of action, biological activity, and the experimental methodologies relevant to its characterization.

Overview of this compound

This compound is a chemical compound identified as a selective inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH). FAAH is a critical component of the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide. By inhibiting FAAH, this compound effectively increases the levels and duration of action of anandamide, thereby modulating cannabinoid receptor signaling. This mechanism of action has positioned FAAH inhibitors as potential therapeutic agents for various conditions, including pain and central nervous system disorders.

Biological Activity and Selectivity

The available data indicates that this compound possesses a notable degree of selectivity for FAAH. It has been reported to exhibit greater selectivity for FAAH when compared to the reference compound URB 597, particularly against multiple carboxylesterases. Carboxylesterases are a superfamily of enzymes that can present off-target interactions for FAAH inhibitors.

Table 1: Summary of this compound Biological Activity

| Target | Class | Activity | Selectivity Profile |

| Fatty Acid Amide Hydrolase (FAAH) | Serine Hydrolase | Inhibitor | Selective, with greater selectivity than URB 597 against various carboxylesterases. |

Note: Specific quantitative data such as IC50 or Ki values for this compound against a broad panel of off-targets were not available in the initial search results.

Signaling Pathway of FAAH Inhibition

The primary signaling pathway influenced by this compound is the endocannabinoid pathway. FAAH is a key regulator within this system, and its inhibition has significant downstream effects.

Caption: FAAH Inhibition by this compound in the Endocannabinoid Signaling Pathway.

Experimental Protocols

The characterization of the selectivity profile of an FAAH inhibitor like this compound involves a series of in vitro assays. Below are detailed methodologies for key experiments.

In Vitro FAAH Inhibition Assay

Objective: To determine the potency of this compound in inhibiting FAAH activity, typically by calculating the IC50 value.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the this compound stock solution in assay buffer to achieve a range of desired concentrations.

-

Prepare a solution of recombinant human FAAH enzyme in assay buffer.

-

Prepare a solution of a fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) in assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add the serially diluted this compound to the respective wells. Include wells for a positive control (enzyme and substrate without inhibitor) and a negative control (substrate without enzyme).

-

Add the FAAH enzyme solution to all wells except the negative control.

-

Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the FAAH substrate solution to all wells.

-

Incubate the plate for a defined period (e.g., 30 minutes) at 37°C.

-

Stop the reaction by adding a stop solution.

-

Measure the fluorescence of the product using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the positive control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Carboxylesterase Selectivity Assay

Objective: To assess the inhibitory activity of this compound against off-target carboxylesterases.

Methodology:

-

Enzyme Panel: A panel of relevant human carboxylesterases (e.g., CES1, CES2) is used.

-

Assay Conditions: For each carboxylesterase, a specific fluorogenic substrate is utilized.

-

Procedure: The assay is conducted following a similar procedure to the FAAH inhibition assay, substituting the FAAH enzyme and substrate with the specific carboxylesterase and its corresponding substrate.

-

Data Analysis: The IC50 values for this compound against each carboxylesterase are determined. The selectivity of this compound is then expressed as a ratio of the IC50 for the carboxylesterase to the IC50 for FAAH. A higher ratio signifies greater selectivity for FAAH.

Experimental Workflow Visualization

The general workflow for determining the inhibitory potential of a compound against FAAH is illustrated below.

Caption: A Generalized Experimental Workflow for an In Vitro FAAH Inhibition Assay.

An In-Depth Technical Guide on the In Vivo Effects of CD47-Targeting Agents

A Note on Nomenclature: The term "SA 47" does not correspond to a known therapeutic agent in publicly available scientific literature. Given the context of the query, it is highly probable that this refers to agents targeting CD47 , a crucial "don't eat me" signal in cancer immunotherapy. This guide will, therefore, focus on the in vivo effects of therapeutic agents, primarily monoclonal antibodies, that target CD47.

Introduction

Cluster of Differentiation 47 (CD47) is a transmembrane protein ubiquitously expressed on the surface of various cells. In the context of oncology, CD47 has emerged as a critical immune checkpoint.[1] By binding to its receptor, Signal-Regulatory Protein Alpha (SIRPα), on myeloid cells such as macrophages, CD47 transmits an inhibitory signal that prevents phagocytosis.[2][3] Many cancer cells exploit this mechanism by overexpressing CD47, thereby evading immune surveillance.[4] Therapeutic intervention aims to block the CD47-SIRPα interaction, thus enabling the phagocytosis of tumor cells by macrophages and stimulating an anti-tumor immune response.[5][6] This guide provides a technical overview of the in vivo effects of administering CD47-targeting agents, with a focus on preclinical data, experimental methodologies, and the underlying signaling pathways.

Quantitative In Vivo Efficacy of Anti-CD47 Antibodies

Preclinical studies have demonstrated the anti-tumor efficacy of various monoclonal antibodies targeting CD47 across a range of hematologic and solid tumor models. The data below summarizes key findings from in vivo animal studies.

| Therapeutic Agent | Cancer Model | Animal Model | Key Efficacy Data | Citation(s) |

| Magrolimab (Hu5F9-G4) | Acute Myeloid Leukemia (AML) | Xenograft | Eradication of leukemic cells, resulting in prolonged survival. | [7] |

| Pediatric AML | Patient-Derived Xenograft (PDX) | Single-agent treatment significantly improved survival and decreased bone marrow disease burden in specific pAML PDX models. | [8] | |

| Non-Hodgkin Lymphoma (NHL) | Xenograft | Synergistic effect with rituximab to eliminate B-cell NHL cells. | [6] | |

| Lemzoparlimab (TJC4) | Acute Myeloid Leukemia (AML) | Patient-Derived Xenograft | Monotherapy completely inhibited tumor growth and extended overall survival. | [9] |

| AO-176 | Lymphoma | Xenograft | 73% and 82% tumor inhibition at 10 and 25 mg/kg, respectively. | [7] |

| SRF231 | Multiple Myeloma, DLBCL, Burkitt's Lymphoma | Xenograft | Profound tumor growth inhibition as a single agent. | [7] |

| Anti-CD47 Antibody (Generic) | Breast Cancer | Transplantable (AT3 cells in C57BL/6 mice) | Monotherapy led to a reduction in tumor growth and an increase in overall survival. | [10] |

| Leiomyosarcoma (LMS) | Xenograft | Treatment with anti-CD47 mAb reduced primary tumor size and inhibited the development of metastases. | [11] |

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the preclinical evaluation of anti-CD47 therapies.

Objective: To assess the anti-tumor efficacy of a CD47-targeting antibody in a murine cancer model.

Animal Models:

-

Xenograft Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are subcutaneously or intravenously injected with human cancer cell lines or patient-derived tumor cells.[7][11] The use of NOD-background mice is common due to the higher affinity of the murine Sirpα on their macrophages for human CD47, though this may overestimate efficacy.[12][13]

-

Syngeneic Models: Immunocompetent mice (e.g., C57BL/6) are inoculated with murine cancer cell lines (e.g., AT3 breast cancer cells).[10] These models are crucial for evaluating the role of an intact adaptive immune system in the therapeutic response.[6]

Treatment Administration:

-

Tumor cells (e.g., 1 million cells) are inoculated subcutaneously into the flank of the mice.[10]

-

Tumors are allowed to establish until they reach a palpable size (e.g., 35-50 mm²).[10]

-

Mice are randomized into treatment and control groups.

-

The therapeutic anti-CD47 antibody is administered, typically via intraperitoneal (i.p.) injection. Dosing schedules can vary, for example, 10 mg/kg administered 4-5 times a week.[10]

-

The control group receives an isotype control antibody at the same concentration and schedule.[10]

Data Collection and Analysis:

-

Tumor growth is monitored regularly by measuring tumor dimensions with calipers.[10]

-

Overall survival of the mice in each group is recorded.[10]

-

At the end of the study, tumors may be excised for further analysis, such as immunophenotyping of the tumor microenvironment.[10]

-

Statistical analysis (e.g., Student's t-test) is used to compare tumor growth and survival between treatment and control groups.[10]

Objective: To characterize the changes in immune cell populations within the tumor following anti-CD47 therapy.

Protocol:

-

Tumors are excised from treated and control mice at a specified time point (e.g., day 10).[10]

-

The tumors are mechanically and enzymatically dissociated into a single-cell suspension.[10]

-

The cells are stained with a panel of fluorescently-labeled antibodies against various immune cell surface markers (e.g., CD45, CD11b, F4/80 for macrophages; CD3, CD4, CD8 for T cells) and intracellular markers (e.g., Foxp3 for regulatory T cells).[10]

-

Stained cells are analyzed using a flow cytometer to quantify the absolute numbers and proportions of different immune cell subsets.[10]

-

Data analysis focuses on changes in the ratios of effector to suppressor cells, such as the M1/M2 macrophage ratio and the CD8+/Treg ratio.[10]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for anti-CD47 therapies is the disruption of the CD47-SIRPα signaling axis. When CD47 on a cancer cell binds to SIRPα on a macrophage, the immunoreceptor tyrosine-based inhibitory motifs (ITIMs) of SIRPα become phosphorylated. This recruits and activates phosphatases SHP-1 and SHP-2, which in turn dephosphorylate downstream signaling molecules involved in pro-phagocytic pathways, thereby inhibiting phagocytosis.[2] By blocking the CD47-SIRPα interaction, anti-CD47 antibodies prevent this inhibitory signaling, allowing "eat me" signals to predominate and trigger macrophage-mediated destruction of the cancer cell.[2][3]

References

- 1. sinobiological.com [sinobiological.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. taiwanoncologysociety.org.tw [taiwanoncologysociety.org.tw]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Advances in Anti-Tumor Treatments Targeting the CD47/SIRPα Axis [frontiersin.org]

- 7. CD47-targeting antibodies as a novel therapeutic strategy in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Magrolimab Therapy in Conjunction with Conventional Chemotherapeutics Slows Disease Progression in Pediatric Acute Myeloid Leukemia Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer effects of anti-CD47 immunotherapy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antibody therapy targeting the CD47 protein is effective in a model of aggressive metastatic leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting CD47: the achievements and concerns of current studies on cancer immunotherapy - Huang - Journal of Thoracic Disease [jtd.amegroups.org]

- 13. Targeting CD47: the achievements and concerns of current studies on cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics of Vepdegestrant (ARV-471) in Rodent Models

Disclaimer: The initial query for "SA 47" did not yield a specific publicly identifiable compound. Based on the presence of "47" in related search results, this guide focuses on the pharmacokinetics of Vepdegestrant (ARV-471), a PROTAC® (Proteolysis Targeting Chimera) estrogen receptor degrader. This document is intended for researchers, scientists, and drug development professionals.

Vepdegestrant (ARV-471) is an orally bioavailable PROTAC protein degrader designed to target and degrade the estrogen receptor (ER).[1] It is under investigation for the treatment of ER-positive (ER+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[1] Preclinical studies in rodent models are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which informs clinical trial design.

Data Presentation: Pharmacokinetic Parameters of Vepdegestrant (ARV-471) in Rodent Models

The following tables summarize the key pharmacokinetic (PK) parameters of Vepdegestrant in mice and rats, compiled from various preclinical studies.

Table 1: Pharmacokinetic Parameters of Vepdegestrant in Mice

| Parameter | Value | Units | Route of Administration | Reference |

| Clearance (CL) | 35 | mL/min/kg | - | [2] |

| 313.3 | mL/h/kg | Intravenous | [3][4] | |

| Volume of Distribution (Vss) | 9.4 | L/kg | - | [2] |

| Half-life (T½) | 6.2 | h | - | [2] |

| Oral Bioavailability (F) | 59 | % | Oral | [2] |

| 17.91 | % | Oral | [3][4] |

Table 2: Pharmacokinetic Parameters of Vepdegestrant in Rats

| Parameter | Value | Units | Route of Administration | Reference |

| Clearance (CL) | 28 | mL/min/kg | - | [2] |

| 1053 | mL/h/kg | Intravenous | [3][4] | |

| Volume of Distribution (Vss) | 13 | L/kg | - | [2] |

| Half-life (T½) | 15 | h | - | [2] |

| Oral Bioavailability (F) | 24 | % | Oral | [2] |

| 24.12 | % | Oral | [3][4] |

These data indicate that Vepdegestrant has a higher clearance and volume of distribution in rats compared to mice.[2] The oral bioavailability also varies between the two species, with mice showing a higher percentage.[2][3][4]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. Below are the protocols for key experiments cited in the literature for Vepdegestrant.

1. Animal Models

-

Mice: NOD SCID mice have been used in in-vivo studies to assess ER degradation and tumor growth inhibition.[5]

-

Rats: Sprague-Dawley (SD) rats were used for pharmacokinetic and uterotrophic assays.[6] Immature female rats (younger than postnatal day 30) were utilized for the uterotrophic assay.[5][6]

2. Drug Administration

-

Oral Administration: For in vivo efficacy studies, Vepdegestrant was administered by oral gavage to tumor-bearing mice.[5] Doses of 30 mg/kg were used in some experiments.[5]

-

Intravenous Administration: To determine parameters like clearance and bioavailability, intravenous administration was also performed.[3][4]

3. Sample Collection and Analysis

-

Blood Sampling: Blood samples were collected at various time points post-administration to determine the plasma concentration of Vepdegestrant.

-

Tissue Sampling: In some studies, tumors were harvested to analyze ER protein levels by western blot.[5]

-

Analytical Method: A sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to quantify Vepdegestrant in rodent plasma.[3][4] Protein precipitation with acetonitrile was used for plasma sample preparation.[3][4] The analysis was conducted using reverse-phase C18 columns.[3][4]

Mandatory Visualizations

Experimental Workflow for a Rodent Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a compound like Vepdegestrant in a rodent model.

Caption: Workflow of a typical rodent pharmacokinetic study.

Logical Relationship of ADME Processes

This diagram illustrates the interconnected processes of Absorption, Distribution, Metabolism, and Excretion (ADME) that determine the pharmacokinetic profile of a drug.

Caption: Interrelationship of ADME processes in pharmacokinetics.

References

- 1. Arvinas and Pfizer’s Vepdegestrant (ARV-471) Receives FDA Fast Track Designation for the Treatment of Patients with ER+/HER2- Metastatic Breast Cancer | Pfizer [pfizer.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stability Evaluation and Pharmacokinetic Profiling of Vepdegestrant in Rodents Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

L-DOS47: An Antibody-Drug Conjugate for Oncology

An in-depth analysis of publicly available scientific and safety literature reveals that a specific compound definitively identified as "SA 47" with associated safety and toxicity data could not be found. The designation "this compound" may represent an internal corporate identifier, a novel compound with yet-to-be-published data, or a misnomer for other researched substances.

However, the search yielded information on several therapeutic and chemical agents where "47" is part of the nomenclature. For the benefit of researchers, scientists, and drug development professionals, this guide presents a comprehensive overview of the safety and toxicity data for the most plausible candidate based on the available information: the antibody-drug conjugate L-DOS47 . Additionally, other potential compounds of interest are briefly discussed.

L-DOS47 is an antibody-drug conjugate that has been investigated in a Phase I/II clinical trial for the treatment of advanced non-small cell lung cancer (NSCLC). Its mechanism of action involves targeting the CEACAM6 protein, which is expressed on both cancerous and normal cells. The urease component of L-DOS47 is designed to be cytotoxic to cancer cells.[1]

Quantitative Safety Data

A Phase I dose-escalation study was conducted to determine the maximum tolerated dose (MTD) of weekly L-DOS47. A total of 55 patients received L-DOS47 at doses up to 13.55 μg/kg.[1] The following table summarizes the key safety findings from this trial.

| Safety Parameter | Observation | Dosage | Patient Population | Reference |

| Maximum Tolerated Dose (MTD) | Not reached | Up to 13.55 µg/kg | 55 patients with advanced NSCLC | [1] |

| Dose-Limiting Toxicity (DLT) | One DLT occurred | 5.76 µg/kg | 55 patients with advanced NSCLC | [1] |

| Treatment-Emergent Adverse Events (TEAEs) | 80% of patients experienced TEAEs | All dose levels | 55 patients with advanced NSCLC | [1] |

| Most Common TEAEs | Respiratory/thoracic/mediastinal disorders (including dyspnea) | All dose levels | 38% of 55 patients | [1] |

| Treatment-Related Dyspnea | 2 out of 15 reported cases of dyspnea were assessed as treatment-related | All dose levels | 55 patients with advanced NSCLC | [1] |

| Dose Interruptions | <1% of doses administered | All dose levels | 4 out of 422 doses | [1] |

Experimental Protocols

Phase I Clinical Trial Design:

The Phase I study employed a standard 3+3 dose-escalation design.[1]

-

Patient Population: Patients with recurring or metastatic NSCLC.[1]

-

Treatment Regimen: L-DOS47 was administered as a weekly 30-minute intravenous (IV) infusion for 14 days, followed by a seven-day rest period, repeated for four cycles.[1]

-

Dose Escalation: Sixteen cohorts of patients received escalating doses from 0.12 to 13.55 µg/kg.[1]

-

Safety Monitoring: Patients were monitored for adverse events, with the first cohort being treated eight days before subsequent patient dosing to monitor for potential infusion and/or allergic reactions.[1]

-

Efficacy Assessment: Tumor response was evaluated using the Response Evaluation Criteria in Solid Tumors (RECIST) criteria v1.1.[1]

Logical Workflow for L-DOS47 Safety Assessment

The following diagram illustrates the workflow for the safety and efficacy evaluation of L-DOS47 in the Phase I/II clinical trial.

Other Potential Compounds

While L-DOS47 is a strong candidate for what a researcher might be seeking, several other compounds with "47" in their name have published safety or toxicity data.

-

AS-48: A bacteriocin with demonstrated antimicrobial properties. Preclinical studies have shown it to have low hemolytic activity in whole blood and a lack of pro-inflammatory effects in vitro.[2] At therapeutic concentrations (up to 27 μM), it showed a negligible propensity to cause cell death or impede cell growth.[2]

-

AE0047: A dihydropyridine-type calcium antagonist. In a study on obese Zucker rats, oral administration of 3 to 10 mg/kg/day for 7 days led to a dose-dependent decrease in plasma triglyceride levels.[3]

-

BDE-47: A polybrominated diphenyl ether and environmental contaminant. It is known to induce a range of toxic effects in marine organisms, including lethality, morphological damage, and reproductive toxicity.[4] In vitro studies on RAW264.7 macrophages have shown that BDE-47 exposure leads to decreased cell viability and increased apoptosis through the mitochondrial pathway.[5]

Industrial Compounds

It is important to distinguish research and therapeutic compounds from industrial chemicals that may share a similar nomenclature.

-

SAG™ 47 Antifoam Compound: A safety data sheet for this product indicates that its components are not hazardous or are below required disclosure limits.[6] Standard industrial hygiene practices are recommended for handling.[6]

References

- 1. Frontiers | Safety of unconventional antibody-drug conjugate L-DOS47 in a phase I/II monotherapy study targeting advanced NSCLC [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Possible mechanism of action of AE0047, a calcium antagonist, on triglyceride metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. BDE-47 Induces Immunotoxicity in RAW264.7 Macrophages through the Reactive Oxygen Species-Mediated Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. azelisaes-us.com [azelisaes-us.com]

Methodological & Application

Application Notes and Protocols for In Vivo Dosing of SA47 in Mice

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vivo administration of SA47, a succinic acid-based compound, in mouse models. The following information is based on pharmacokinetic studies of a surrogate molecule, 13C-labeled succinic acid (13C4SA), and established best practices for murine in vivo studies.

Introduction

SA47 is a novel compound with potential therapeutic applications. Understanding its pharmacokinetic profile is crucial for designing effective in vivo efficacy studies. These protocols provide standardized procedures for administering SA47 to mice and for collecting samples for pharmacokinetic analysis.

Pharmacokinetic Profile of a Surrogate

Pharmacokinetic parameters for a surrogate, 13C4SA, have been established in mice and provide a basis for initial dosing strategies for SA47.

Table 1: Pharmacokinetic Parameters of 13C4SA in Mouse Plasma

| Parameter | Intravenous (IV) Administration (10 mg/kg) | Oral (PO) Administration (100 mg/kg) |

| Cmax | - | 629.7 ± 33.5 ng/mL |

| Tmax | - | 15 min |

| T1/2 | 0.56 ± 0.09 h | 0.83 ± 0.21 h |

| AUClast | 2222.8 ± 349.1 ng·h/mL | 321.7 ± 60.6 ng·h/mL |

| CL | 4574.5 ± 744.2 mL/h/kg | - |

| Vss | 520.8 ± 88.8 mL/kg | - |

| MRT | 0.11 ± 0.01 h | - |

| Bioavailability (F) | - | 1.5% |

Data presented as mean ± SD (n=3). Data adapted from a study on 13C4SA pharmacokinetics.[1]

Table 2: Tissue Distribution of 13C4SA Following Oral Administration (100 mg/kg)

| Tissue | Cmax (ng/g) | Tmax (min) |

| Liver | 1167.6 ± 183.4 | 15 |

| Brown Adipose Tissue (BAT) | 244.8 ± 68.6 | 15 |

| Inguinal White Adipose Tissue (IWAT) | 149.0 ± 29.3 | 15 |

| Kidneys | 128.8 ± 47.5 | 15 |

| Heart | 44.5 ± 17.0 | 15 |

| Brain | 13.3 ± 0.1 | 15 |

Data presented as mean ± SD (n=3). Data adapted from a study on 13C4SA tissue distribution.[1]

Experimental Protocols

The following are detailed protocols for the in vivo administration of SA47 in mice.

Materials

-

SA47 compound

-

Vehicle (e.g., sterile PBS, 0.5% methylcellulose)

-

Syringes and needles (appropriate gauge for the route of administration)

-

Animal balance

-

Blood collection tubes (e.g., EDTA-coated microtubes)

-

Anesthetic (e.g., isoflurane)

-

Standard laboratory equipment for sample processing (centrifuge, freezer)

Dosing and Administration Workflow

The following diagram outlines the general workflow for a typical in vivo dosing experiment.

Caption: Workflow for in vivo dosing and pharmacokinetic analysis of SA47.

Detailed Administration Protocols

-

Preparation: Prepare the SA47 formulation in a suitable vehicle. Ensure the solution is homogenous. The recommended starting dose based on surrogate data is 100 mg/kg.[1]

-

Animal Handling: Gently restrain the mouse.

-

Administration: Insert a gavage needle into the esophagus and deliver the formulation directly into the stomach.

-

Post-Administration Monitoring: Observe the animal for any signs of distress.

-

Preparation: Prepare a sterile solution of SA47. The recommended starting dose based on surrogate data is 10 mg/kg.[1]

-

Animal Handling: Place the mouse in a restraining device to visualize the lateral tail vein.

-

Administration: Inject the SA47 solution slowly into the tail vein.

-

Post-Administration Monitoring: Apply gentle pressure to the injection site to prevent bleeding and monitor the animal.

-

Preparation: Prepare a sterile solution of SA47.

-

Animal Handling: Restrain the mouse to expose the abdomen.

-

Administration: Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs. Inject the solution.

-

Post-Administration Monitoring: Observe the animal for any signs of discomfort.

Blood and Tissue Collection for Pharmacokinetic Analysis

-

Blood Collection:

-

For serial sampling from the same mouse, collect small volumes of blood (e.g., 20-30 µL) from the submandibular or saphenous vein at predetermined time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h).

-

For terminal collection, blood can be collected via cardiac puncture under deep anesthesia.

-

-

Plasma Preparation:

-

Collect blood in tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood at 4°C to separate the plasma.

-

Store the plasma at -80°C until analysis.

-

-

Tissue Collection (Terminal):

-

At the end of the study, euthanize the mouse.

-

Perfuse the animal with saline to remove blood from the tissues.

-

Harvest the tissues of interest (e.g., liver, kidney, brain, adipose tissue).

-

Rinse the tissues, blot dry, weigh, and snap-freeze in liquid nitrogen.

-

Store tissues at -80°C until analysis.

-

Signaling Pathway Considerations

While the specific signaling pathway of SA47 is under investigation, its parent compound, succinic acid, is a key intermediate in the Krebs cycle and can also act as a signaling molecule through its receptor, SUCNR1 (GPR91).

Caption: Putative signaling pathway of SA47 via the SUCNR1 receptor.

Conclusion

These application notes and protocols provide a framework for conducting in vivo studies with SA47 in mice. The pharmacokinetic data from the surrogate molecule, 13C4SA, offers a rational basis for dose selection and study design. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional animal care and use guidelines.

References

Application Notes and Protocols for SA 47 in Cell Culture Experiments

For: Researchers, scientists, and drug development professionals.

Subject: Preparation and use of "SA 47" in cell culture experiments, addressing the ambiguity of the term by providing protocols for both the UM-SCC-47 cell line and the chemical compound this compound, a Fatty Acid Amide Hydrolase (FAAH) inhibitor.

Introduction

The term "this compound" is ambiguous and can refer to either the UM-SCC-47 human squamous cell carcinoma cell line or a chemical compound designated as this compound, which is a selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). To provide a comprehensive resource, this document details the preparation and application of both entities for cell culture experiments.

Part 1: UM-SCC-47 Cell Line

The UM-SCC-47 cell line is a valuable in vitro model for studying head and neck squamous cell carcinoma (HNSCC), particularly cases associated with the human papillomavirus (HPV).

Cell Line Characteristics

| Characteristic | Description |

| Origin | Primary tumor of the lateral tongue of a male patient.[1][2] |

| Disease | Head and Neck Squamous Cell Carcinoma (HNSCC).[1][2] |

| HPV Status | Positive, containing 15-18 copies of integrated HPV-16.[1][2] |

| Doubling Time | Approximately 2.2 days.[3] |

| Morphology | Epithelial-like. |

| Culture Property | Adherent. |

Experimental Protocols

1. Thawing of Cryopreserved UM-SCC-47 Cells

This protocol is critical for ensuring maximum cell viability upon recovery from liquid nitrogen storage.

-

Materials:

-

Cryovial of UM-SCC-47 cells

-

Complete Growth Medium (DMEM High Glucose, 10% FBS, 1% Non-Essential Amino Acids), pre-warmed to 37°C

-

Sterile 15 mL conical tube

-

70% ethanol

-

Water bath at 37°C

-

T-75 tissue culture flask

-

-

Procedure:

-

Rapidly thaw the cryovial in a 37°C water bath until a small amount of ice remains.[1][2]

-

In a sterile biosafety cabinet, transfer the cell suspension to a 15 mL conical tube.

-

Slowly add 9 mL of pre-warmed complete growth medium to the tube, drop by drop, to avoid osmotic shock.[1][2]

-

Centrifuge the cell suspension at 300 x g for 2-3 minutes to pellet the cells and remove the cryoprotectant.[1][2]

-

Discard the supernatant and gently resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.[1][2]

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.[1][2]

-

The following day, replace the medium with fresh, pre-warmed complete growth medium to remove any remaining cryoprotectant and dead cells.[1][2]

-

2. Subculturing (Passaging) UM-SCC-47 Cells

Maintain the cells by passaging them when they reach approximately 90% confluency.[1][2]

-

Materials:

-

Confluent T-75 flask of UM-SCC-47 cells

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

-

Trypsin-EDTA or Accutase

-

Complete Growth Medium

-

Sterile conical tubes and new culture flasks

-

-

Procedure:

-

Aspirate the culture medium from the flask.

-

Wash the cell monolayer once with PBS.

-

Add 3-5 mL of Trypsin-EDTA or Accutase to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[1][2]

-

Neutralize the trypsin by adding at least double the volume of complete growth medium.

-

Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 3-5 minutes.[1][2]

-

Discard the supernatant and resuspend the cell pellet in fresh growth medium.

-

Determine the cell concentration and viability using a hemocytometer and trypan blue.

-

Seed new flasks at a recommended split ratio of 1:3 to 1:6.

-

Add the appropriate volume of fresh medium and return the flasks to the incubator.

-

3. Cryopreservation of UM-SCC-47 Cells

-

Materials:

-

UM-SCC-47 cells in exponential growth phase

-

Cryopreservation Medium (Complete Growth Medium with 10% DMSO)[1]

-

Sterile cryovials

-

Controlled-rate freezing container (e.g., Mr. Frosty)

-

-

Procedure:

-

Follow steps 1-6 of the subculturing protocol.

-

Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-2 x 10^6 cells/mL.

-

Aliquot the cell suspension into sterile cryovials.

-

Place the vials in a controlled-rate freezing container and store at -80°C overnight.

-

Transfer the vials to liquid nitrogen for long-term storage.

-

Experimental Workflow Diagram

Caption: Workflow for UM-SCC-47 cell culture and experimentation.

Part 2: this compound (FAAH Inhibitor)